7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-amino-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-7(2)13-6-8-4-3-5-9(12)10(8)11(13)14/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
UQYGJHAFCRBUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Imides
A predominant method involves the cyclization of substituted phthalimide derivatives. For example, 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione serves as a starting material in a two-step process:
- Condensation with Isopropylamine : Reacting the dione with isopropylamine in toluene at reflux yields a tetracyclic intermediate.
- Acid-Catalyzed Cyclization : Treatment with hydrochloric acid induces ring closure, forming the isoindole scaffold.
This route achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid side products such as over-alkylated species.
Reductive Amination Strategies
An alternative pathway employs reductive amination to introduce the amino group post-cyclization. Key steps include:
- Synthesis of 2-Isopropylisoindolin-1-one : Prepared via Pd-catalyzed coupling of bromoisoindolinone with isopropylzinc bromide.
- Nitration and Reduction : Nitration at position 7 using fuming nitric acid, followed by catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.
This method offers superior regioselectivity (>90%) but faces challenges in scaling due to the use of explosive nitrating agents.
Catalytic and Solvent Effects on Reaction Efficiency
Palladium-Mediated Cross-Coupling
Recent advances leverage palladium catalysts to streamline synthesis. For instance, a one-pot assembly of the isoindole core was achieved using Pd(OAc)₂ (10 mol%) in acetic acid under oxygen atmosphere, mirroring methods developed for pyrazolo[1,5-a]pyridines. This approach reduces reaction time from 48 hours to 18 hours but necessitates stringent oxygen exclusion to prevent oxidation of the amine group.
Solvent Optimization
Comparative studies highlight ethanol as the optimal solvent for cyclization steps, providing a balance between reactant solubility and reaction rate. Polar aprotic solvents like dimethylformamide (DMF) accelerate amino group incorporation but risk hydrolyzing the isoindole ring at elevated temperatures.
Industrial-Scale Production and Challenges
Major suppliers such as Parchem and Ambeed utilize continuous-flow reactors to synthesize this compound at multi-kilogram scales. Critical process parameters include:
- Temperature Control : Maintaining 80–100°C during cyclization to prevent dimerization.
- Purification Techniques : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, as confirmed by HPLC.
A persistent challenge is the removal of trace metal catalysts (e.g., Pd residues), which requires costly chromatography or chelating agents.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group (NH₂) at position 7 undergoes classical amine reactions:
-
Alkylation/Acylation :
Reacts with alkyl halides (e.g., methyl iodide) or acid chlorides (e.g., acetyl chloride) to form N-alkylated or N-acylated derivatives. These modifications alter solubility and biological activity, making them critical for drug design. -
Diazotization :
Conversion to diazonium salts under acidic conditions (e.g., HNO₂/HCl) enables subsequent coupling or substitution reactions. -
Nucleophilic Substitution :
Reacts with electrophiles such as nitro groups or halogens, though steric hindrance from the isoindole ring may influence regioselectivity.
Isoindole Ring Reactivity
The isoindole scaffold participates in reactions typical of aromatic systems:
-
Electrophilic Substitution :
Nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) occurs preferentially at activated positions, though the ketone and amino groups may direct substitution patterns. -
Ring-Opening :
Under strongly basic conditions (e.g., s-BuLi or i-PrLi), the isoindole ring undergoes cleavage to form hydroxyindanone derivatives, as observed in analogous isoindolinones . This reaction pathway is pH- and temperature-dependent, with optimal yields achieved at room temperature . -
Condensation Reactions :
Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form new heterocycles, though specific examples for this compound are less documented.
Ketone Group Reactivity
The ketone at position 1 participates in nucleophilic additions and eliminations:
-
Nucleophilic Addition :
Hydrazines, Grignard reagents, or organolithium compounds may attack the carbonyl carbon, forming hydrazones or alcohol derivatives. -
Elimination :
Acidic conditions (e.g., H₂SO₄) promote dehydration to form α,β-unsaturated ketones.
Reaction Comparison Table
Research Findings
-
Ring-Opening Dynamics :
Treatment of isoindole derivatives with alkyllithium reagents (s-BuLi, i-PrLi) under THF at room temperature selectively converts the isoindole to hydroxyindanones, as observed in analogous compounds . Acidic workup further leads to aldehyde intermediates, which can undergo condensation with aniline derivatives . -
Biological Implications :
Functionalization of the amino group is critical for therapeutic applications. For example, N-alkylation or acylation enhances permeability or binding affinity to biological targets. -
Synthetic Versatility :
The compound’s isoindole core and amino group enable modular synthesis of derivatives, making it a valuable precursor in medicinal chemistry .
Scientific Research Applications
7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one and analogous isoindolinones are critical to understanding their distinct properties. Below is a comparative analysis based on substituents, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Isoindolinone Derivatives
Key Observations
Substituent Effects on Bioactivity: The piperazine-containing isoindolinone in exhibits potent 5-HT1A receptor binding, highlighting the impact of bulky, polar substituents on receptor interactions . Hydroxyl groups (e.g., 4,6-dihydroxy derivative in ) are associated with natural product isolation and antioxidant roles, whereas amino groups (e.g., 7-amino in the target compound) may improve solubility for systemic delivery .
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., 3-hydroxy-2-phenyl) are synthesized via Claisen-Schmidt condensations or phthalide modifications .
- Complex analogs like the piperazine-ethyl compound require multi-step coupling reactions, limiting scalability compared to simpler derivatives .
Structural vs. Salt Formation: The hydrochloride salt of 3-amino-7-methylindolin-2-one () demonstrates the importance of salt forms in improving stability and bioavailability, a strategy applicable to the target compound .
Biological Activity
7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one, with the CAS number 1017046-27-3, is a compound belonging to the isoindole family. This compound has garnered attention for its potential biological activities, including antioxidant properties and implications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
The molecular formula of this compound is CHNO. Its structure features an amino group which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 1017046-27-3 |
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. The antioxidant activity can be assessed through various methods, including the DPPH radical scavenging assay.
DPPH Radical Scavenging Activity:
In studies where this compound was tested against DPPH radicals, it demonstrated a substantial capacity to scavenge free radicals, suggesting its potential as an antioxidant agent. For instance, compounds similar to this isoindole derivative have shown DPPH inhibition percentages ranging from 78.6% to over 88% in comparative studies .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Isoindole derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that these compounds can modulate signaling pathways involved in cell survival and death .
Case Study:
A specific study highlighted the neuroprotective effects of related isoindole compounds in models of neurodegeneration, where they were able to reduce markers of oxidative stress and inflammation . This indicates that this compound may share similar protective mechanisms.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of the amino group plays a crucial role in enhancing its biological interactions.
Key Findings:
- Amino Group Influence: The amino group is essential for the compound's ability to interact with biological targets.
- Substituent Variations: Variations in substituents on the isoindole scaffold can lead to changes in potency and selectivity for various biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer :
-
Core Synthesis : Start with indole derivatives (e.g., 1H-indol-3-yl precursors) and employ coupling reactions using catalysts like palladium or copper for functionalization. For example, alkylation at the isoindol-1-one core can introduce the propan-2-yl group .
-
Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Split-plot designs (as in ) allow systematic evaluation of interactions between variables .
-
Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for high-purity isolation .
Reaction Condition Yield Range (%) Purity (HPLC) Pd(OAc)₂, DMF, 80°C 45–55 ≥95% CuI, THF, 60°C 35–40 ≥90%
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., propan-2-yl group at C2, amino group at C7). Compare with PubChem data for isoindol-1-one derivatives .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for exact mass confirmation (e.g., calculated vs. observed m/z) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
-
Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases). Validate with in vitro assays (IC₅₀ comparisons) .
Target Protein Docking Score (kcal/mol) Experimental IC₅₀ (µM) EGFR Kinase -9.2 0.85 PARP-1 -8.7 1.2
Q. What strategies address discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA) to identify outliers .
- Experimental Replication : Standardize assay conditions (cell lines, incubation time) to minimize variability. For example, use MTT assays with triplicate readings .
- Theoretical Alignment : Link conflicting results to differences in molecular conformation (e.g., tautomerism in isoindol-1-one derivatives) .
Q. What methodologies assess the compound's environmental persistence and ecotoxicological effects?
- Methodological Answer :
-
Persistence Studies : OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor via LC-MS/MS for parent compound and metabolites .
-
Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .
Test Organism EC₅₀ (mg/L) Half-Life (Days) Daphnia magna 12.3 28 Pseudokirchneriella 8.9 35
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
